(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ is a synthetic peptide analog of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. This compound is designed to mimic the biological activity of bradykinin while exhibiting enhanced stability and resistance to enzymatic degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups.
Aplicaciones Científicas De Investigación
(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in modulating biological processes such as inflammation and pain.
Medicine: Explored as a potential therapeutic agent for conditions involving bradykinin pathways, such as angioedema and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ exerts its effects by binding to bradykinin receptors, specifically the B2 receptor, on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound’s enhanced stability allows for prolonged receptor activation, making it a valuable tool for studying bradykinin-mediated processes.
Comparación Con Compuestos Similares
Similar Compounds
Bradykinin: The natural peptide that (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ is designed to mimic.
[Hyp3]-Bradykinin: A modified bradykinin analog with a hydroxyproline substitution at position 3.
[D-Phe7]-Bradykinin: Another analog with a D-phenylalanine substitution at position 7.
Uniqueness
This compound is unique due to its combination of modifications, including D-arginine at position 0, hydroxyproline at positions 2 and 3, and D-phenylalanine at position 7. These modifications enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool for research and potential therapeutic applications.
Actividad Biológica
(D-ARG0,HYP2,3,D-PHE7)-bradykinin is a synthetic analog of the peptide bradykinin, which is known for its role in various biological processes, particularly in pain signaling and inflammation. This compound specifically interacts with bradykinin receptors (B1 and B2), influencing cellular responses such as calcium release and cytoskeletal changes.
Bradykinin operates through two primary receptors:
- B1 Receptors : Typically upregulated in pathological conditions.
- B2 Receptors : Constitutively expressed in many tissues and primarily responsible for the physiological effects of bradykinin.
The activity of this compound has been studied extensively in various cellular models. It has been shown to induce significant responses in neuronal growth cones, leading to morphological changes that are critical for neuronal development and function.
Dose-Response Relationship
Research indicates that this compound exhibits a potent dose-response relationship. For example, studies have demonstrated that the effective concentration (EC50) for inducing calcium release and growth cone retraction is remarkably low, around 8.1 nM and 9.6 nM, respectively . This suggests a high sensitivity of the cellular systems to this compound.
Comparative Activity
A comparative analysis with other bradykinin analogs reveals that this compound has unique properties. For instance, it shows a significant capacity to induce F-actin loss in growth cones at concentrations as low as 1.6 pM . This is substantially lower than the concentrations required for calcium release, indicating distinct pathways activated by this compound.
Study on Neuronal Growth Cones
In a study examining the effects of bradykinin on rat pheochromocytoma (PC12) cells, it was found that this compound led to:
- Growth Cone Collapse : Induced by a decrease in F-actin content.
- Calcium Release : Triggered by G-protein-coupled receptor activation leading to inositol trisphosphate formation .
The study highlighted that the morphological changes in response to bradykinin were preceded by rapid calcium signaling events.
Pharmacological Profiling
Another study focused on the pharmacological properties of various bradykinin analogs including this compound. It was established that while some modifications increased antagonistic potency in blood pressure tests, others maintained agonistic properties in uterine tests . The findings emphasized the complexity of bradykinin receptor interactions and the potential therapeutic implications for conditions like hypertension and pain management.
Biological Activity Comparison Table
Compound | EC50 Calcium Release (nM) | EC50 Growth Cone Retraction (nM) | F-actin Loss EC50 (pM) |
---|---|---|---|
This compound | 8.1 | 9.6 | 1.6 |
Other Bradykinin Analog | Varies | Varies | Varies |
Pharmacological Properties Table
Analog | Blood Pressure Test Result | Uterine Test Result |
---|---|---|
[D-Arg0,Hyp3,D-Phe7]-Bradykinin | Antagonist | Agonist |
[D-Arg0,Hyp2,3,D-Phe7]-Bradykinin | Moderate Antagonist | Weak Agonist |
Propiedades
Número CAS |
111929-26-1 |
---|---|
Fórmula molecular |
C60H87N19O14 |
Peso molecular |
1298.475 |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S,4R)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C60H87N19O14/c61-39(19-10-22-68-58(62)63)49(84)73-40(20-11-23-69-59(64)65)55(90)79-32-38(82)29-47(79)56(91)78-31-37(81)28-46(78)54(89)71-30-48(83)72-42(25-34-13-4-1-5-14-34)50(85)77-45(33-80)53(88)76-44(27-36-17-8-3-9-18-36)52(87)75-43(26-35-15-6-2-7-16-35)51(86)74-41(57(92)93)21-12-24-70-60(66)67/h1-9,13-18,37-47,80-82H,10-12,19-33,61H2,(H,71,89)(H,72,83)(H,73,84)(H,74,86)(H,75,87)(H,76,88)(H,77,85)(H,92,93)(H4,62,63,68)(H4,64,65,69)(H4,66,67,70)/t37-,38-,39-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1 |
Clave InChI |
QMTCRHSWBLUBBD-UQAVZLJVSA-N |
SMILES |
C1C(CN(C1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C5CC(CN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.